Trimethoxy(octyl)silane
Overview
Description
Mechanism of Action
Target of Action
Trimethoxy(octyl)silane, also known as N-Octyltrimethoxysilane, is primarily used as a coupling and surface modifying agent . Its primary targets are surfaces of various materials, particularly silica . The compound is used to enhance the water contact angle and lower the surface energy .
Mode of Action
This compound interacts with its targets by forming a hydrophobic coating on the surface . This coating is achieved through the formation of siloxane bonds, which are both hydrolyzable and active . The compound can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of hydrophobic coatings and self-assembled monolayers . These coatings can enhance the water contact angle and lower the surface energy . The compound’s ability to form both hydrolyzable siloxane bonds and an active silicon-hydrogen bond allows it to be utilized in a series of reactions, leading to diverse downstream effects .
Pharmacokinetics
Given its use as a surface modifying agent, it’s likely that its bioavailability is largely dependent on its application method and the nature of the surface it’s applied to .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of surface properties. For example, it can be used to functionalize the surface of silica to promote adhesion with gold nanoparticles for use in the fabrication of acrylate nanocomposite-based photonic devices . It can also be coated on silica fiber-based epoxy to improve hydrophobic characteristics and protect the surface from corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to form a hydrophobic coating may be influenced by the presence of water or other substances on the surface it’s applied to . .
Biochemical Analysis
Biochemical Properties
Trimethoxy(octyl)silane plays a significant role in biochemical reactions, particularly in surface modification and coupling processes. It interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. This interaction enhances the stability and functionality of the modified surfaces. For example, this compound has been used to functionalize silica surfaces to promote adhesion with gold nanoparticles, which are used in the fabrication of photonic devices .
Cellular Effects
This compound influences various cellular processes by modifying the surfaces of cells and tissues. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the surface properties of cells. This compound has been shown to enhance the hydrophobic characteristics of surfaces, which can impact cell adhesion and proliferation. Additionally, this compound can protect surfaces from corrosion, further influencing cellular interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its silane groups. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. This compound can also influence gene expression by modifying the surface properties of cells, which can affect the binding of transcription factors and other regulatory proteins. These molecular interactions are crucial for the compound’s role in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term studies have shown that this compound can maintain its surface-modifying properties for extended periods, although its effectiveness may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can enhance surface properties without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including skin irritation and respiratory issues. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying the surface properties of cells and tissues. These interactions can influence the activity of enzymes involved in metabolic processes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. This compound can be localized to specific cellular compartments, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. Understanding the subcellular localization of this compound is crucial for elucidating its role in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(octyl)silane can be synthesized through the reaction of n-octyl silicon chloride with trimethanol. This reaction is typically carried out in an organic solvent such as toluene or dimethylformamide. The reaction conditions, including temperature, reaction time, and molar ratio, can be adjusted based on specific requirements .
Industrial Production Methods
In industrial settings, this compound is produced using a fixed bed reactor. The process involves the preparation of a silicon powder-nano-copper catalyst mixture, followed by the synthesis of trimethoxysilane through a series of steps, including wet chemical reduction and copolymerization .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(octyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups.
Condensation: Silanol groups can further react to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include silanol groups, siloxane bonds, and various substituted organosilanes .
Scientific Research Applications
Trimethoxy(octyl)silane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to trimethoxy(octyl)silane include:
- Trimethoxy(octadecyl)silane
- Hexadecyltrimethoxysilane
- Trimethoxy(2-phenylethyl)silane
- Triethoxy(octyl)silane
- Trichloro(octadecyl)silane
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Dodecyltriethoxysilane
- Trimethoxy[3-(methylamino)propyl]silane
Uniqueness
This compound is unique due to its specific chain length and functional groups, which provide a balance between hydrophobicity and reactivity. This makes it particularly effective in applications requiring enhanced adhesion and surface modification .
Properties
IUPAC Name |
trimethoxy(octyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPHPOFYLLFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
199456-81-0 | |
Record name | Silane, trimethoxyoctyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199456-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80863094 | |
Record name | Trimethoxycaprylylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
Record name | Silane, trimethoxyoctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3069-40-7 | |
Record name | Octyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3069-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethoxycaprylylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxyoctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethoxycaprylylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxyoctylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHOXYCAPRYLYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ07E4LW2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Octyltrimethoxysilane interact with surfaces to impart hydrophobicity?
A: N-Octyltrimethoxysilane molecules contain hydrolyzable methoxy groups that react with hydroxyl groups (O-H) present on various surfaces like silica, glass, and metal oxides. This reaction forms strong covalent Si-O-Si bonds, anchoring the silane molecule to the surface. [, , ] The non-polar octyl chain of the silane molecule points outwards, creating a hydrophobic layer that repels water. [, , ]
Q2: What are the advantages of using N-Octyltrimethoxysilane for surface modification over other methods?
A: Compared to physical coating methods, N-Octyltrimethoxysilane offers several advantages: * Durability: Covalent bonding ensures long-lasting hydrophobicity even after exposure to harsh conditions like washing and abrasion. [, ] * Controllability: Precise control over surface wettability can be achieved by adjusting the silane concentration and reaction conditions. [, ] * Versatility: Applicable to diverse materials including glass, silica, metal oxides, and even natural fibers like cotton. [, , ]
Q3: What is the role of N-Octyltrimethoxysilane in enhancing the performance of lithium-ion batteries?
A: N-Octyltrimethoxysilane can be applied as a coating layer on Li[Ni0.6Co0.2Mn0.2]O2 cathodes to enhance their electrochemical properties. [, ] This coating acts as a protective barrier, reducing unwanted side reactions between the electrode and electrolyte, thus improving battery stability and cycle life.
Q4: Can N-Octyltrimethoxysilane be used in oil-water separation applications?
A: Yes. When combined with magnetic particles like Fe3O4@ZnO and incorporated into a cellulose nanofiber aerogel, N-Octyltrimethoxysilane contributes to the creation of a superhydrophobic and magnetic material. [] This material demonstrates high efficiency in separating oil from water, showcasing its potential in environmental remediation.
Q5: What is the molecular formula and molecular weight of N-Octyltrimethoxysilane?
A5: The molecular formula of N-Octyltrimethoxysilane is C11H26O3Si, and its molecular weight is 234.41 g/mol.
Q6: How can spectroscopic techniques confirm the successful modification of a surface with N-Octyltrimethoxysilane?
A: Several spectroscopic techniques are used:* FTIR: The appearance of characteristic peaks corresponding to C-H vibrations from the octyl chain (around 2900-2800 cm-1) confirms the presence of N-Octyltrimethoxysilane on the modified surface. [, , ]* XPS: XPS analysis can be used to detect the presence of silicon (Si) from the silane molecule on the modified surface, providing information about the grafting efficiency. [, ]
Q7: How does the length of the alkyl chain in alkyltrimethoxysilanes affect the properties of the modified surface?
A: As the alkyl chain length increases, the hydrophobicity of the modified surface generally increases. This trend is observed when comparing N-Octyltrimethoxysilane with other alkyltrimethoxysilanes like methyltrimethoxysilane and propyltrimethoxysilane. [, , ] Longer alkyl chains lead to greater surface energy reduction and enhanced water repellency. [, ]
Q8: How stable are N-Octyltrimethoxysilane-modified surfaces under UV irradiation?
A: While N-Octyltrimethoxysilane modification enhances hydrophobicity, UV exposure can degrade the silane layer over time. [] Research focuses on improving the UV resistance of such coatings, often by incorporating UV stabilizers or utilizing different silane precursors with enhanced UV stability. [, , ]
Q9: Does N-Octyltrimethoxysilane play a direct role in catalysis?
A: While not a catalyst itself, N-Octyltrimethoxysilane can be used to modify catalyst supports like zeolites. [] Hydrophobic modification with N-Octyltrimethoxysilane can enhance catalyst performance in reactions involving immiscible reactants by improving reactant accessibility to active sites. For example, in cyclohexene hydration, N-Octyltrimethoxysilane modification of HZSM-5 zeolite led to a significant increase in cyclohexene conversion. []
Q10: How is computational chemistry employed in research related to N-Octyltrimethoxysilane?
A: Computational tools like molecular dynamics simulations help understand the interaction of N-Octyltrimethoxysilane with different surfaces at the molecular level. [, ] These simulations provide insights into the self-assembly process of the silane molecules on the surface, the structure of the formed monolayer, and its influence on surface properties. [] Such information assists in optimizing the silanization process for desired outcomes.
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